molecular formula C10H15NO2 B1352138 1-Pyrrolebutyric acid, 2,5-dimethyl- CAS No. 110525-48-9

1-Pyrrolebutyric acid, 2,5-dimethyl-

Cat. No.: B1352138
CAS No.: 110525-48-9
M. Wt: 181.23 g/mol
InChI Key: SMMFEXPQTVBAJJ-UHFFFAOYSA-N
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Description

1-Pyrrolebutyric acid, 2,5-dimethyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the pyrrole ring and a butyric acid side chain. Pyrrole derivatives are known for their biological and pharmacological activities, making them significant in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

1-Pyrrolebutyric acid, 2,5-dimethyl- plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrrole-containing compounds. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to form stable complexes with these biomolecules makes it a valuable tool in biochemical studies .

Cellular Effects

The effects of 1-Pyrrolebutyric acid, 2,5-dimethyl- on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in Chinese hamster ovary cells, the compound has been found to enhance monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels . Additionally, it can modulate the galactosylation of monoclonal antibodies, which is crucial for their therapeutic efficacy .

Molecular Mechanism

At the molecular level, 1-Pyrrolebutyric acid, 2,5-dimethyl- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain enzymes involved in the biosynthesis of pyrrole derivatives, thereby affecting the overall metabolic pathway . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Pyrrolebutyric acid, 2,5-dimethyl- in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can result in its breakdown . Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound led to sustained changes in cell metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1-Pyrrolebutyric acid, 2,5-dimethyl- vary with different dosages in animal models. At low doses, the compound has been found to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity .

Metabolic Pathways

1-Pyrrolebutyric acid, 2,5-dimethyl- is involved in several metabolic pathways. It interacts with enzymes such as isocitrate dehydrogenase and glutamate dehydrogenase, which play crucial roles in the tricarboxylic acid cycle . These interactions can affect metabolic flux and alter the levels of key metabolites. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Pyrrolebutyric acid, 2,5-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall efficacy .

Subcellular Localization

1-Pyrrolebutyric acid, 2,5-dimethyl- exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its activity, as they determine the compound’s interactions with specific biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-pyrrolebutyric acid, 2,5-dimethyl- typically involves the reaction of pyrrole with butyric acid derivatives under specific conditions. One common method includes the alkylation of pyrrole with a butyric acid halide in the presence of a base. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolebutyric acid, 2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield pyrrole alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles like halogens or nitro groups under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Pyrrole carboxylic acids.

    Reduction: Pyrrole alcohols.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

1-Pyrrolebutyric acid, 2,5-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-5-6-9(2)11(8)7-3-4-10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMFEXPQTVBAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149274
Record name 1-Pyrrolebutyric acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110525-48-9
Record name 1-Pyrrolebutyric acid, 2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolebutyric acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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